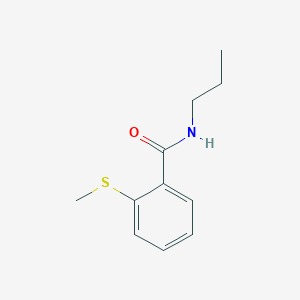

2-methylsulfanyl-N-propylbenzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-3-8-12-11(13)9-6-4-5-7-10(9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESURMDZQOKNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-N-propylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-(methylthio)benzoic acid.

Amidation Reaction: The 2-(methylthio)benzoic acid is then reacted with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-methylsulfanyl-N-propylbenzamide.

Industrial Production Methods

Industrial production methods for 2-methylsulfanyl-N-propylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-N-propylbenzamide can undergo various chemical reactions, including:

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

2-methylsulfanyl-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided lists several benzamide and aromatic derivatives with structural similarities to 2-methylsulfanyl-N-propylbenzamide.

Table 1: Substituent Comparison of Selected Benzamide Derivatives

Key Findings:

Substituent Electronic Effects: The methylsulfanyl group in 2-methylsulfanyl-N-propylbenzamide is less polar than sulfinyl (SOCH₃) or sulfonyl (SO₂CH₃) groups in phenolic analogs (e.g., 3-methyl-4-(methylsulfinyl)-phenol), which impacts solubility and reactivity . The N-propyl chain in the target compound provides moderate hydrophobicity compared to the isopropoxy group in 2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide, which introduces steric hindrance.

Physicochemical Properties: Lipophilicity (logP): Methylsulfanyl derivatives typically exhibit higher logP values than sulfonyl/sulfinyl analogs due to reduced polarity. Stability: Sulfonyl groups (e.g., in 3-methyl-4-methylsulfonylphenol) confer oxidative stability, whereas methylsulfanyl groups may be prone to oxidation under harsh conditions.

Synthetic Utility: Benzamides with alkyl chains (e.g., N-propyl) are often intermediates in drug discovery, while phenolic sulfonyl/sulfinyl derivatives are utilized in agrochemicals or as metabolic intermediates .

Limitations of Available Data

Q & A

Q. What are the established synthetic routes for 2-methylsulfanyl-N-propylbenzamide, and how do reaction conditions influence yield and purity?

The synthesis of 2-methylsulfanyl-N-propylbenzamide typically involves a tandem one-pot reaction under sonication, as demonstrated for structurally analogous sulfonamide benzamides . Key steps include:

- Sulfanyl group incorporation : Reacting a benzamide precursor with a methylsulfanyl donor (e.g., thiourea or thiols) under acidic or basic conditions.

- Propylamine coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct nucleophilic substitution.

- Optimization : Sonication reduces reaction time and improves homogeneity, while purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity.

Q. Critical parameters :

Q. How can researchers validate the structural integrity of 2-methylsulfanyl-N-propylbenzamide post-synthesis?

A multi-technique approach is recommended:

- Spectroscopy :

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis (e.g., SHELXL refinement ) resolves bond lengths (C–S: ~1.8 Å) and torsional angles.

- Mass spectrometry : ESI-MS should match the molecular ion [M+H] at m/z 237.1 (calculated for CHNOS).

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties and reactivity of 2-methylsulfanyl-N-propylbenzamide?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level reliably predicts:

- Frontier molecular orbitals : HOMO-LUMO gaps (~5.4 eV) correlate with stability and charge-transfer potential .

- Reactivity sites : Natural bond orbital (NBO) analysis identifies the sulfanyl sulfur and amide oxygen as nucleophilic centers.

- Solvent effects : PCM models simulate solubility trends, aligning with experimental logP values (~2.8 in octanol/water).

Validation : Compare computed vs. experimental UV-Vis spectra (λ ~270 nm) and XRD bond lengths (<0.02 Å deviation) .

Q. How can researchers resolve contradictions in biological activity data for sulfanyl benzamide derivatives?

Discrepancies in antimicrobial or anticancer assays often arise from:

- Experimental design : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).

- Solubility limitations : Poor aqueous solubility (logS ≈ -4.2) may reduce bioavailability. Use DMSO stocks ≤0.1% to avoid cytotoxicity.

- Metabolic interference : Cytochrome P450 enzymes may metabolize the sulfanyl group, altering activity. Mitigate via:

- Structural analogs : Replace S–CH with sulfonyl or sulfonamide groups to enhance stability .

- Co-administration : Combine with CYP inhibitors (e.g., ketoconazole) in in vivo models.

Q. What strategies optimize the crystallinity of 2-methylsulfanyl-N-propylbenzamide for XRD studies?

- Recrystallization solvents : Use ethyl acetate/hexane (3:1) for slow evaporation, yielding plate-like crystals.

- Hydrogen bonding : Intramolecular N–H···O bonds (2.1 Å) and intermolecular C–H···π interactions stabilize the lattice .

- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine with SHELXL-2018 , achieving R < 0.05.

Q. How do substituent modifications (e.g., halogenation) alter the physicochemical and biological profile of 2-methylsulfanyl-N-propylbenzamide?

Systematic SAR studies reveal:

| Modification | Effect on Property | Biological Impact |

|---|---|---|

| 4-Fluoro | ↑ logP (3.1) | Enhanced blood-brain barrier penetration . |

| 3-Nitro | ↓ Solubility (-5.1) | Reduced antifungal activity (MIC > 128 µg/mL) . |

| 2-Iodo | ↑ Polarizability | Improved radiosensitization in cancer models . |

Q. What analytical methods quantify trace impurities in 2-methylsulfanyl-N-propylbenzamide batches?

Q. What are the best practices for storing 2-methylsulfanyl-N-propylbenzamide to prevent degradation?

- Temperature : Store at -20°C under argon; room temperature storage leads to 10% decomposition in 6 months.

- Light sensitivity : Amber vials prevent photolytic cleavage of the S–CH bond.

- Humidity control : Silica gel desiccators maintain stability (water content <0.5%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.